REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].[CH2:5]=[O:6].[CH2:7]1[CH2:11]O[CH2:9][CH2:8]1>>[CH:9]#[C:8][CH2:7][C:11]#[C:11][CH2:7][CH2:8][CH2:9][CH2:1][CH3:2].[CH2:5]([OH:6])[C:9]#[C:8][CH2:7][C:11]#[C:11][CH2:7][CH2:8][CH2:9][CH2:1][CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0°
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Once cooled
|
Type
|
EXTRACTION
|
Details
|
it was extracted with petroleum ether 80
|
Type
|
WASH
|
Details
|
100° and the organic phases were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with an aqueous solution saturated with NaCl, dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was chromatographed on a column
|
Type
|
ADDITION
|
Details
|
filled with silica
|
Type
|
WASH
|
Details
|
as eluting agent
|
Type
|
ADDITION
|
Details
|
a mixture of 1 to 10% of ethyl acetate in cyclohexane
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C#CCC#CCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#CCC#CCCCCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |